Cas no 383146-51-8 (1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene)

1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound featuring a tetrahydronaphthalene core modified with a 4-fluorobenzoyloxyimino functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The presence of the fluorine atom enhances stability and influences electronic properties, potentially improving selectivity in coupling or cyclization reactions. Its tetrahydronaphthalene scaffold offers versatility for further functionalization, while the oxyimino group may serve as a reactive handle for derivatization. The compound is typically handled under controlled conditions due to its potential sensitivity. Analytical characterization (e.g., NMR, HPLC, MS) is recommended for verification of purity and structure prior to use.
1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene structure
383146-51-8 structure
商品名:1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
CAS番号:383146-51-8
MF:C17H14FNO2
メガワット:283.296967983246
CID:5269846

1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene 化学的及び物理的性質

名前と識別子

    • [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-fluorobenzoate
    • 1-([(4-FLUOROBENZOYL)OXY]IMINO)-1,2,3,4-TETRAHYDRONAPHTHALENE
    • N-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-N-[(4-FLUOROBENZOYL)OXY]AMINE
    • 1-{[(4-fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
    • [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate
    • MLS000546852
    • SMR000180050
    • [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino4-fluorobenzoate
    • 1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
    • インチ: 1S/C17H14FNO2/c18-14-10-8-13(9-11-14)17(20)21-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11H,3,5,7H2/b19-16+
    • InChIKey: DLGPJPAZWZLENV-KNTRCKAVSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C(=O)O/N=C1/C2C=CC=CC=2CCC/1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 402
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 38.7

1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
9R-1174-100MG
1-{[(4-fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
383146-51-8 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
9R-1174-1MG
1-{[(4-fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
383146-51-8 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
9R-1174-10MG
1-{[(4-fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
383146-51-8 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
9R-1174-50MG
1-{[(4-fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
383146-51-8 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
9R-1174-5MG
1-{[(4-fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene
383146-51-8 >90%
5mg
£35.00 2025-02-09

1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene 関連文献

1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthaleneに関する追加情報

Recent Advances in the Study of 1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene (CAS: 383146-51-8)

The compound 1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene (CAS: 383146-51-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.

One of the key areas of interest is the compound's role as a potential inhibitor of specific enzymatic pathways. Preliminary in vitro studies have demonstrated its ability to modulate the activity of certain kinases, which are critical targets in the treatment of cancer and inflammatory diseases. The presence of the 4-fluorobenzoyl moiety appears to enhance its binding affinity and selectivity, making it a valuable candidate for further development.

In addition to its inhibitory properties, recent research has also investigated the pharmacokinetic profile of 1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. These findings suggest that it could be a viable lead compound for the development of orally administered therapeutics.

Another notable advancement is the optimization of the synthetic route for this compound. Researchers have developed a more efficient and scalable method for its production, which is crucial for enabling large-scale studies and eventual clinical applications. The improved synthesis not only reduces costs but also minimizes the formation of by-products, ensuring higher purity and yield.

Despite these promising developments, challenges remain. For instance, the compound's potential off-target effects and toxicity profile require further investigation. Ongoing studies are employing advanced computational models and high-throughput screening techniques to address these concerns and refine the compound's therapeutic index.

In conclusion, 1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene (CAS: 383146-51-8) represents a compelling area of research in chemical biology and drug discovery. Its unique structural and pharmacological properties position it as a promising candidate for the development of novel therapeutics. Continued research efforts will be essential to fully unlock its potential and translate these findings into clinical applications.

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